tert-butyl (2S,4S)-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate
Overview
Description
Scientific Research Applications
Synthetic Routes and Pharmaceutical Applications
One of the notable applications of this compound is in the synthesis of Vandetanib, a therapeutic agent. The compound serves as a key intermediate in the development of Vandetanib through various synthetic routes, including substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and substitution processes. This pathway highlights the compound's utility in producing pharmaceuticals with potential commercial value and higher yields on a manufacturing scale (W. Mi, 2015).
Moreover, the compound's utility extends to the synthesis of N-heterocycles via sulfinimines, with tert-butanesulfinamide being a closely related entity. This methodology is crucial for accessing structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are significant in natural products and therapeutic compounds. The review covering literature from 2010–2020 emphasizes the compound's role in enabling the stereoselective synthesis of amines and their derivatives, underscoring its importance in medicinal chemistry (R. Philip, S. Radhika, P. Saranya, G. Anilkumar, 2020).
Environmental Biodegradation and Fate
Another significant aspect of research focuses on the biodegradation and fate of ethyl tert-butyl ether (ETBE), a related compound, in soil and groundwater. This research is vital for understanding how similar compounds behave in the environment and their potential impact. Microorganisms capable of degrading ETBE, which shares structural similarities with tert-butyl (2S,4S)-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate, provide insights into the biodegradation pathways of tert-butyl compounds. These studies also explore the roles of various enzymes and genes in the degradation process, offering perspectives on environmental remediation strategies (S. Thornton, H. Nicholls, S. Rolfe, H. Mallinson, M. Spence, 2020).
properties
IUPAC Name |
tert-butyl (2S,4S)-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(12)6-9(13)7-14/h8-9,14H,4-7,12H2,1-3H3/t8-,9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WASPQYKCAGLHMM-IUCAKERBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1CO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C[C@H]1CO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (2S,4S)-rel-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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